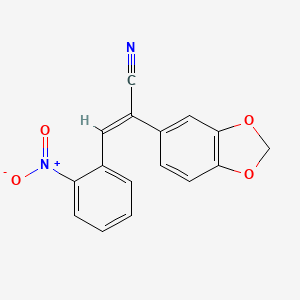
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile is an organic compound that has been widely studied for its potential applications in scientific research. This compound, also known as BNA, has been found to exhibit interesting properties that make it useful in a variety of fields, including chemistry, biology, and medicine. In
科学研究应用
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research fields. In chemistry, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been used as a fluorescent probe for the detection of amino acids and proteins. In biology, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In medicine, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are known to improve cognitive function in patients with this condition.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile are related to its inhibition of acetylcholinesterase. By increasing the levels of acetylcholine in the brain, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile can improve cognitive function, including memory, attention, and learning. However, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may also have side effects, including nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile in lab experiments is its ability to selectively inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various biological processes. However, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may also have limitations, including its potential side effects and the need for careful dosing to avoid toxicity.
未来方向
There are many future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of new acetylcholinesterase inhibitors that are more potent and have fewer side effects than 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of other biomolecules, such as nucleic acids and carbohydrates. Additionally, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may have potential applications in the development of new drugs for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
合成方法
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 2-nitrobenzaldehyde with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
属性
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-9-13(7-12-3-1-2-4-14(12)18(19)20)11-5-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGOXWQHYLNMOP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

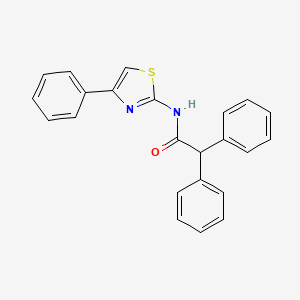


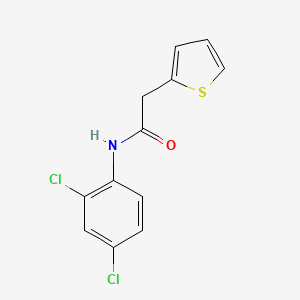
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)
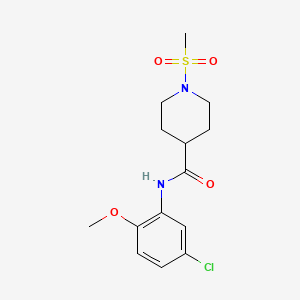
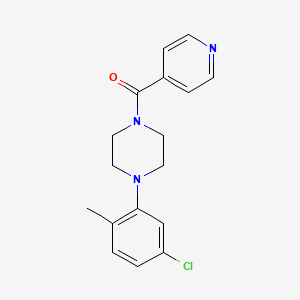
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
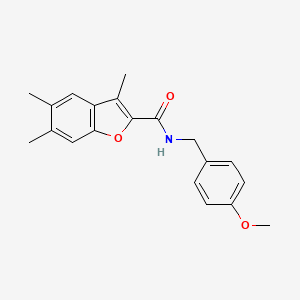
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)